molecular formula C11H18ClNO3 B3107164 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride CAS No. 1609404-07-0

2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride

Cat. No.: B3107164
CAS No.: 1609404-07-0
M. Wt: 247.72
InChI Key: PYTGOGGOPRGKKS-UHFFFAOYSA-N
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Description

2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride is a versatile chemical compound with a molecular formula of C11H17NO3·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with ethylenediamine under controlled conditions to yield 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride is widely used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride
  • 2-{[2-(2-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride
  • 2-{[2-(3-Ethoxyphenoxy)ethyl]amino}ethanol hydrochloride

Uniqueness

2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride is unique due to its specific structural features, such as the position of the methoxy group on the phenoxy ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

2-[2-(3-methoxyphenoxy)ethylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-14-10-3-2-4-11(9-10)15-8-6-12-5-7-13;/h2-4,9,12-13H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTGOGGOPRGKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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